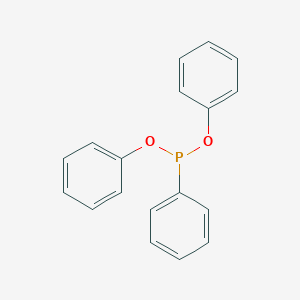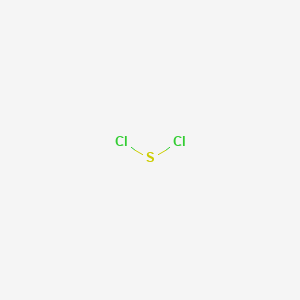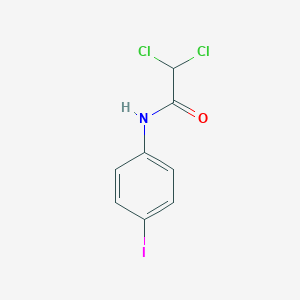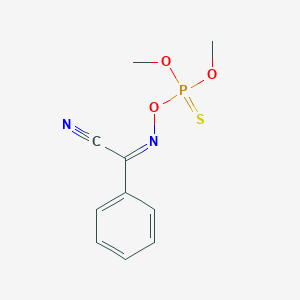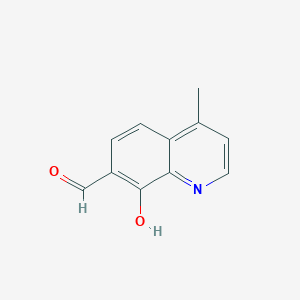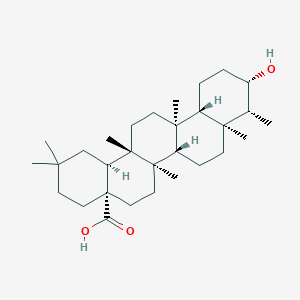![molecular formula C28H22N2O10S2 B076108 Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl- CAS No. 10449-13-5](/img/structure/B76108.png)
Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-'] is a complex chemical compound that has gained attention in recent years due to its potential applications in various fields of science. This compound is synthesized through a complex process that involves multiple steps, including the reaction of 2,2'-diamino-5-methylbiphenyl with 9,10-anthraquinone-2-sulfonic acid, followed by the addition of sodium borohydride, and finally, the oxidation of the resulting compound.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-'] is not yet fully understood. However, it is believed that this compound functions as a hole-transporting material in OLEDs, where it facilitates the movement of positive charges (holes) from the anode to the cathode. In DSSCs, this compound acts as a sensitizer, absorbing light and transferring the resulting electrons to the TiO2 electrode.
Biochemical and Physiological Effects:
There is currently no information available on the biochemical and physiological effects of benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-']. However, it is important to note that this compound should be handled with care due to its potential toxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-'] in lab experiments is its ability to act as a hole-transporting material in OLEDs and a sensitizer in DSSCs. This makes it a promising candidate for use in these applications. However, one of the main limitations of this compound is its complex synthesis process, which can make it difficult and time-consuming to produce.
Future Directions
There are several future directions for research on benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-']. One of the most promising areas of research is in the development of new and improved synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further research into the mechanism of action of this compound, as well as its potential applications in other fields of science, such as catalysis and biomedicine. Finally, there is a need for further studies on the toxicity and safety of this compound, particularly in relation to its potential use in commercial applications.
Synthesis Methods
The synthesis of benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-'] is a complex process that requires multiple steps. The first step involves the reaction of 2,2'-diamino-5-methylbiphenyl with 9,10-anthraquinone-2-sulfonic acid in the presence of a suitable solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting compound is then subjected to the addition of sodium borohydride, which reduces the imine group to an amine group. Finally, the compound is oxidized to form benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-'].
Scientific Research Applications
Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-'] has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of organic electronics, where it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). This compound has also been studied for its potential applications in the field of photovoltaics, where it has been used as a sensitizer in dye-sensitized solar cells (DSSCs).
properties
CAS RN |
10449-13-5 |
|---|---|
Product Name |
Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl- |
Molecular Formula |
C28H22N2O10S2 |
Molecular Weight |
610.6 g/mol |
IUPAC Name |
2-[[4,8-dihydroxy-5-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C28H22N2O10S2/c1-13-3-5-15(21(11-13)41(35,36)37)29-17-7-9-19(31)25-23(17)27(33)26-20(32)10-8-18(24(26)28(25)34)30-16-6-4-14(2)12-22(16)42(38,39)40/h3-12,29-32H,1-2H3,(H,35,36,37)(H,38,39,40) |
InChI Key |
DOXXOFOESSOQBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=C(C=C(C=C5)C)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=C(C=C(C=C5)C)S(=O)(=O)O)S(=O)(=O)O |
Other CAS RN |
10449-13-5 71130-70-6 |
synonyms |
2,2'-[[(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene)-1,5-diyl]bisimino]bis(5-methylbenzenesulfonic acid) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



